molecular formula C7H12O2 B2437528 [(2S,5R)-5-Ethenyloxolan-2-yl]methanol CAS No. 1932188-39-0

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol

Cat. No.: B2437528
CAS No.: 1932188-39-0
M. Wt: 128.171
InChI Key: KBCPCIDYIKJEOR-BQBZGAKWSA-N
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Description

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an oxolane ring and a methanol group, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Ethenyloxolan-2-yl]methanol typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common synthetic route includes the use of enantioselective catalysis to introduce the chiral centers in the oxolane ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like chiral ligands or enzymes to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted oxolanes .

Scientific Research Applications

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [(2S,5R)-5-Ethenyloxolan-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares a similar stereochemistry and functional groups but differs in the ring structure and substituents.

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with similar stereochemistry but with a more complex structure and different applications.

Uniqueness

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is unique due to its specific oxolane ring structure and the presence of a methanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,5R)-5-ethenyloxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-3-4-7(5-8)9-6/h2,6-8H,1,3-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCPCIDYIKJEOR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CC[C@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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